![molecular formula C8H3BrCl2N2 B020724 6-Bromo-2,3-dichloroquinoxaline CAS No. 108229-82-9](/img/structure/B20724.png)
6-Bromo-2,3-dichloroquinoxaline
Overview
Description
6-Bromo-2,3-dichloroquinoxaline is a chemical compound with the molecular formula C8H3BrCl2N2 . It is a solid substance and is considered an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-dichloroquinoxaline is represented by the linear formula C8H3BrCl2N2 . The molecular weight of this compound is 277.93 .Physical And Chemical Properties Analysis
6-Bromo-2,3-dichloroquinoxaline is a solid substance . It has a molecular weight of 277.93 . The exact mass is 275.88567 . The compound should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Biological Activity
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Medicinal Chemistry
Quinoxalines is an essential moiety to treat infectious diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Green Chemistry
Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This approach is environmentally friendly and sustainable, making it a promising field for the application of 6-Bromo-2,3-dichloroquinoxaline.
Synthesis of Quinoxaline Derivatives
6-Bromo-2,3-dichloroquinoxaline can be used in the synthesis of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines . These compounds can be synthesized through functionalization of 2,3-dichloroquinoxaline with a variety of sulfur and/or nitrogen nucleophiles .
Antimicrobial Activity
The synthesized quinoxaline derivatives have shown significant antimicrobial activity . This makes 6-Bromo-2,3-dichloroquinoxaline a valuable compound in the development of new antimicrobial agents.
Industrial Applications
6-Bromo-2,3-dichloroquinoxaline is commercially available and used in various industrial applications . Its properties such as being a low melting solid and miscible in water make it suitable for various industrial processes .
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,3-dichloroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGUHOTRLMJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549827 | |
Record name | 6-Bromo-2,3-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichloroquinoxaline | |
CAS RN |
108229-82-9 | |
Record name | 6-Bromo-2,3-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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